molecular formula C10H11ClO2 B1345473 Ethyl 2-chloro-2-phenylacetate CAS No. 4773-33-5

Ethyl 2-chloro-2-phenylacetate

Cat. No. B1345473
CAS RN: 4773-33-5
M. Wt: 198.64 g/mol
InChI Key: XXRLJXZVZZXDPP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-phenylacetate is a colorless to light yellow clear liquid . It is used in the field of organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C10H11ClO2 . It has a molecular weight of 198.65 g/mol .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a molar refractivity of 51.91 . The compound is soluble, with a solubility of 0.239 mg/ml . It has a lipophilicity Log Po/w (iLOGP) of 2.42 .

Scientific Research Applications

Catalysis and Synthesis

  • Ethyl 2-chloro-2-phenylacetate can be synthesized through various catalytic methods. For instance, it has been synthesized using high pressure microwave irradiation with Nd2O3 as a catalyst, achieving an esterification rate of over 92% (Xu An-wu, 2007).
  • In another synthesis approach, ethyl phenyl glyoxylate and methoxy amine hydrochloride were used to synthesize ethyl 2-(N-methoxy) imino-2-phenylacetate in the presence of alkali catalysts, yielding a product confirmed by NMR, IR, and GC-MS techniques (Li Zhong-mei, 2012).

Chemical Characterization and Analysis

  • In research focused on thio-1,3,4-oxadiazol-2-yl derivatives, ethyl (S)-2-amino-2-phenylacetate was used as a precursor. The chemical structure and properties of these derivatives were examined using NMR, IR, and LCMS tests, indicating potential applications in photoelectronic devices (S. Shafi et al., 2021).

Environmental Applications

  • This compound can be synthesized in an environmentally friendly way. For example, a study used SO42-/TiO2-Al2O3-SnO2 as a catalyst, which showed good activity and reusability, and also helped to prevent environmental pollution (Cui Ji-chun, 2004).

Bioproduction and Renewable Feedstock

  • The compound has been synthesized as part of a sustainable bioproduction process using renewable feedstocks. This process utilized enzymes and lipases to convert L-phenylalanine to ethyl phenylacetate, highlighting the potential for green chemistry applications (Balaji Sundara Sekar et al., 2022).

Photoluminescence and Electronic Applications

  • In the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, ethyl (S)-2-amino-2-phenylacetate was used as a starting material. The photoluminescence spectrum of these compounds suggests potential use in photoelectronic devices (S. Shafi et al., 2021).

Stereochemical Applications in Cancer Research

  • Research has shown that ethyl 2-fluoro-2-phenylacetate can be stereoselectively hydrolyzed by cultured cancer cells, leading to the production of carboxylic acid rich in the R enantiomer. This indicates its potential application in the development of ester-type anticancer prodrugs (Y. Yamazaki et al., 1996).

Reaction Mechanisms and Synthesis Pathways

  • Studies have explored various reaction mechanisms involving this compound. For instance, the Friedel-Crafts reaction of benzene and ethyl chloroglyoxylate at different temperatures resulted in either ethyl 2-oxo-2-phenylacetate or unusual products like 9,10-dimethylanthracene, demonstrating the compound's reactivity and utility in organic synthesis (Zhang Xiao-mei, 2009).

Electrochemical Applications

  • In electrochemical studies, alkyl phenylacetates, including this compound, were subjected to selective fluorination. This research highlighted the compound's role in understanding electrochemical processes and synthesizing fluorinated derivatives (N. Ilayaraja et al., 2008).

Mechanism of Action

Target of Action

Ethyl 2-chloro-2-phenylacetate is a chemical compound that primarily targets the benzylic position in organic molecules . The benzylic position is the carbon atom adjacent to the aromatic ring, which in this case is a phenyl group .

Mode of Action

The interaction of this compound with its targets involves nucleophilic substitution and free radical reactions . In the initiating step, a succinimidyl radical is formed, which then removes a hydrogen atom from the benzylic position . This results in the formation of a new compound and the regeneration of the succinimidyl radical .

Biochemical Pathways

The reaction of this compound affects the biochemical pathways involving the benzylic position . The removal of a hydrogen atom from the benzylic position can lead to resonance stabilization . This process impacts the downstream effects of the biochemical pathways, including the formation of new compounds .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the structure of organic molecules . The removal of a hydrogen atom from the benzylic position can lead to the formation of new compounds . These changes can have various effects on the molecular and cellular level, depending on the specific context and conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical compounds can affect the rate and outcome of the reactions involving this compound . For example, the rate of reaction can be influenced by the difference in electronegativity of the reacting species .

properties

IUPAC Name

ethyl 2-chloro-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRLJXZVZZXDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308521
Record name Ethyl α-chlorobenzeneacetate
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Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4773-33-5
Record name Ethyl α-chlorobenzeneacetate
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Record name Ethyl chlorophenylacetate
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Record name Ethyl α-chlorobenzeneacetate
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Record name Ethyl chlorophenylacetate
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Synthesis routes and methods I

Procedure details

To a solution of triethylamine (63.5 mmol, 8.7 mL) in methanol there was added dropwise, at 0° C., α-chlorophenylacetyl chloride (53 mmol, 7.6 mL), and the reaction mixture was then stirred over a period of 3.5 h at room temperature. The reaction mixture was then added to 100 mL of water and extracted with EA (3×100 mL). Following the combination of the organic phases, they were dried over MgSO4 and concentrated in vacuo to give 8.76 g (83.4%) of product.
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
83.4%

Synthesis routes and methods II

Procedure details

Chlorophenyl acetyl chloride (53 mmol, 7.6 ml) was added dropwise to a solution of triethylamine (63.5 mmol, 8.7 ml) in methanol at 0° C. and the mixture was subsequently stirred for 3.5 h at room temperature. The reaction mix was then placed in 100 ml of water and repeatedly extracted with EtOAc (3×100 ml). Once combined, the organic phases were dried over MgSO4, concentrated under vacuum and 8.76 g (83.4%) of product was obtained.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
83.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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